Apica

Description

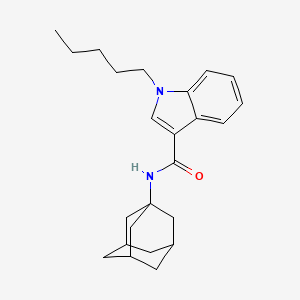

Structure

3D Structure

Properties

IUPAC Name |

N-(1-adamantyl)-1-pentylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O/c1-2-3-6-9-26-16-21(20-7-4-5-8-22(20)26)23(27)25-24-13-17-10-18(14-24)12-19(11-17)15-24/h4-5,7-8,16-19H,2-3,6,9-15H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJYHWLDDJBTMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745427 | |

| Record name | Apica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345973-50-3 | |

| Record name | N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345973-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SDB-001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345973503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APICA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKU510FH74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to APICA (SDB-001)

For Researchers, Scientists, and Drug Development Professionals

Introduction

APICA, also known as SDB-001 and N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide, is a synthetic cannabinoid that has garnered significant interest within the scientific community due to its potent agonistic activity at cannabinoid receptors. First identified in forensic samples in the early 2010s, this compound belongs to the indole-3-carboxamide class of synthetic cannabinoids. Its unique chemical structure, featuring a bulky adamantyl group, distinguishes it from many earlier generations of synthetic cannabinoids and contributes to its distinct pharmacological profile. This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and known signaling pathways of this compound, intended to serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development.

Chemical Structure

This compound is characterized by a core indole ring substituted at the 1-position with a pentyl chain and at the 3-position with a carboxamide linker attached to a 1-adamantyl group.

IUPAC Name: N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide[1]

Chemical Formula: C₂₄H₃₂N₂O[1]

Molar Mass: 364.53 g/mol [1]

Synonyms: SDB-001, 2NE1[1]

The structure of this compound is closely related to other synthetic cannabinoids, such as APINACA (AKB48), which possesses an indazole core instead of an indole core. This structural difference, while seemingly minor, can significantly impact the compound's binding affinity and functional activity at cannabinoid receptors.

Pharmacological Data

This compound is a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. However, there are some discrepancies in the reported binding affinities (Ki) and functional potencies (EC50) in the scientific literature. The available data is summarized in the table below for easy comparison.

| Parameter | CB1 Receptor | CB2 Receptor | Reference |

| EC₅₀ | 34 nM | 29 nM | [1] |

| IC₅₀ | 175 nM | Not Reported | [1] |

| Kᵢ | Not Reported | 1.22 nM | [2] |

EC₅₀ (Half-maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response. IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is an indication of the binding affinity of a compound to a receptor.

One study reports that this compound acts as a full agonist at both CB1 and CB2 receptors, with EC₅₀ values of 34 nM and 29 nM, respectively[1]. The same study also provides an IC₅₀ value of 175 nM for the CB1 receptor[1]. Another report suggests that this compound is more selective for the CB2 receptor, with a Kᵢ value of 1.22 nM, though a corresponding Kᵢ for the CB1 receptor was not provided in that source[2]. This discrepancy highlights the need for further research to fully elucidate the receptor binding profile of this compound. For comparison, the structurally related compound APINACA has reported Kᵢ values of 3.24 nM at CB1 and 1.68 nM at CB2 receptors[3].

Signaling Pathways

As a cannabinoid receptor agonist, this compound is presumed to activate canonical G-protein signaling pathways. However, specific experimental data detailing the downstream signaling cascades activated by this compound are limited. The general mechanism for cannabinoid receptor activation involves coupling to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels.

Furthermore, many G-protein coupled receptors (GPCRs), including cannabinoid receptors, can also signal through β-arrestin pathways. β-arrestin recruitment can lead to receptor desensitization, internalization, and the activation of distinct downstream signaling cascades that are independent of G-protein activation. The functional selectivity of a ligand, meaning its ability to preferentially activate one signaling pathway over another (e.g., G-protein vs. β-arrestin), is a critical aspect of its pharmacological profile. To date, specific studies on this compound's potential for biased agonism have not been extensively reported.

Below are diagrams illustrating the canonical cannabinoid receptor signaling pathway and a general experimental workflow for assessing G-protein activation and β-arrestin recruitment.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of novel compounds like this compound. Below are generalized protocols for key in vitro assays used to determine the pharmacological properties of cannabinoid receptor ligands.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol is a standard method to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes prepared from cells overexpressing human CB1 or CB2 receptors.

-

Radiolabeled cannabinoid ligand (e.g., [³H]CP55,940).

-

Test compound (this compound) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA).

-

Non-specific binding control (a high concentration of a known unlabeled cannabinoid ligand).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare dilutions of the test compound (this compound) in binding buffer.

-

In a multi-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kₔ value), and either the test compound, buffer only (for total binding), or the non-specific binding control.

-

Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radiolabeled ligand and Kₔ is its dissociation constant.

In Vitro Functional Assay: cAMP Inhibition

This assay measures the functional potency (EC₅₀) of an agonist by quantifying its ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels.

Materials:

-

Cells co-expressing a cannabinoid receptor (CB1 or CB2) and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.

-

Test compound (this compound) at various concentrations.

-

Forskolin or another adenylyl cyclase activator.

-

cAMP detection kit (e.g., ELISA, HTRF, or luminescence-based).

-

Cell culture medium and reagents.

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Replace the culture medium with a stimulation buffer.

-

Add the test compound (this compound) at various concentrations and incubate for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. The agonist will inhibit this stimulation.

-

Incubate for a specified time (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Plot the cAMP levels against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the EC₅₀ and the maximal effect (Eₘₐₓ).

β-Arrestin Recruitment Assay (e.g., PathHunter®)

This assay quantifies the recruitment of β-arrestin to the activated cannabinoid receptor, providing a measure of a ligand's ability to engage this signaling pathway.

Materials:

-

A commercially available cell line engineered to co-express the cannabinoid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).

-

Test compound (this compound) at various concentrations.

-

Cell culture medium and reagents.

-

Detection reagents provided with the assay kit.

-

A luminometer.

Procedure:

-

Plate the engineered cells in a white, opaque multi-well plate and culture overnight.

-

Prepare serial dilutions of the test compound (this compound).

-

Add the test compound to the cells and incubate for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Add the detection reagents according to the manufacturer's protocol. These reagents contain the substrate for the complemented enzyme.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Measure the luminescence signal using a plate-reading luminometer. The signal intensity is proportional to the extent of β-arrestin recruitment.

-

Plot the luminescence signal against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Conclusion

This compound (SDB-001) is a potent synthetic cannabinoid agonist of the indole-3-carboxamide class. While its activity at both CB1 and CB2 receptors has been established, further research is required to resolve the existing discrepancies in its reported binding and functional data and to fully characterize its downstream signaling properties, including its potential for biased agonism. The experimental protocols provided in this guide offer a framework for researchers to conduct detailed pharmacological investigations of this compound and other novel synthetic cannabinoids. A thorough understanding of the structure-activity relationships and signaling profiles of these compounds is essential for the fields of pharmacology, toxicology, and the development of potential therapeutic agents targeting the endocannabinoid system.

References

APICA (SDB-001) mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of APICA (SDB-001)

Executive Summary

This compound (also known as SDB-001 or N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-carboxamide structural class.[1] First identified in 2012, it acts as a potent agonist at both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, mimicking the effects of Δ⁹-tetrahydrocannabinol (THC).[1][2] This document provides a detailed technical overview of this compound's mechanism of action, focusing on its receptor binding profile, functional activity, downstream signaling pathways, and the experimental methodologies used for its characterization.

Receptor Binding Affinity and Selectivity

This compound demonstrates high-affinity binding to both CB1 and CB2 receptors. Pharmacological evaluations have determined its binding affinity through competitive radioligand binding assays. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key quantitative measures of a ligand's affinity for a receptor.

Studies indicate that this compound is a potent cannabinoid, with an IC50 at the CB1 receptor of 175 nM, which is comparable to the well-known synthetic cannabinoid JWH-018 (IC50 of 169 nM).[1] Other research suggests a higher selectivity for the CB2 receptor, with a reported Ki value of 1.22 nM for CB2.[3] This suggests that while this compound acts on both receptor subtypes, its relative affinity may vary depending on the experimental context.

Table 1: Quantitative Binding Affinity Data for this compound (SDB-001)

| Parameter | Receptor | Value (nM) | Reference |

| IC50 | CB1 | 175 | [1] |

| Ki | CB2 | 1.22 | [3] |

Functional Activity and Potency

This compound functions as a full agonist at both CB1 and CB2 receptors.[1] This means it binds to the receptor and elicits a maximal physiological response, similar to the endogenous cannabinoids. The potency of its agonist activity is quantified by the half-maximal effective concentration (EC50), which represents the concentration required to produce 50% of the maximum possible effect.

The first pharmacological evaluation of this compound determined its full agonist activity with an EC50 of 34 nM at CB1 receptors and 29 nM at CB2 receptors.[1] These values indicate high potency at both receptor subtypes, consistent with its observed cannabis-like effects in animal models.[1]

Table 2: Quantitative Functional Activity Data for this compound (SDB-001)

| Parameter | Receptor | Value (nM) | Reference |

| EC50 | CB1 | 34 | [1] |

| EC50 | CB2 | 29 | [1] |

Molecular Signaling Pathways

The primary mechanism of action for this compound involves the activation of cannabinoid receptors, which are Class A G-protein-coupled receptors (GPCRs).[4][5]

G-Protein-Mediated Signaling

Upon binding of an agonist like this compound, CB1 and CB2 receptors undergo a conformational change that facilitates the activation of inhibitory G-proteins, primarily of the Gαi/o subtype.[4][6] This activation initiates a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][6]

-

Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with and modulates ion channels. This includes the inhibition of presynaptic N-type voltage-gated calcium channels (Ca²⁺) and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[4][5]

The combined effect of these signaling events is a reduction in neuronal excitability and a decrease in neurotransmitter release from presynaptic terminals, which underlies the central psychoactive effects of CB1 receptor activation.[4]

Caption: this compound-induced G-protein signaling pathway at cannabinoid receptors.

β-Arrestin Recruitment

In addition to G-protein coupling, GPCR activation can also lead to the recruitment of β-arrestin proteins. This pathway is primarily involved in receptor desensitization, internalization, and can also initiate distinct, G-protein-independent signaling cascades.[4] Assays have been developed to specifically monitor the recruitment of β-arrestin 2 to activated CB1 receptors.[7][8][9][10] The degree to which this compound engages the G-protein pathway versus the β-arrestin pathway (a concept known as "biased agonism") is an area of ongoing research for synthetic cannabinoids and can influence their overall pharmacological and toxicological profile.[4]

Caption: Conceptual overview of biased agonism at the CB1 receptor.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established in vitro assays.

Radioligand Binding Assay

This method is used to determine the binding affinity (Ki, IC50) of a test compound.

-

Objective: To measure how effectively this compound competes with a radiolabeled ligand for binding to CB1 or CB2 receptors.

-

Methodology:

-

Preparation: Cell membranes expressing a high density of CB1 or CB2 receptors are prepared.

-

Incubation: Membranes are incubated with a known concentration of a high-affinity radiolabeled cannabinoid agonist (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (this compound).[11]

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

-

Analysis: The data is used to generate a competition curve, from which the IC50 value is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

Functional Activity Assay (β-Arrestin 2 Recruitment)

This assay measures the ability of a compound to induce the interaction between an activated CB receptor and β-arrestin 2.

-

Objective: To quantify the potency (EC50) and efficacy of this compound in promoting the CB1-β-arrestin 2 interaction.

-

Methodology: A common approach is the NanoBiT® split-luciferase assay.[7][8][9][10]

-

Cell Line: A cell line is engineered to express the CB1 receptor fused to one subunit of a split nanoluciferase enzyme (e.g., LgBiT) and β-arrestin 2 fused to the complementary subunit (e.g., SmBiT).[10]

-

Treatment: The cells are treated with varying concentrations of this compound.

-

Interaction: Agonist binding to the CB1 receptor causes it to recruit β-arrestin 2, bringing the two luciferase subunits into close proximity.

-

Signal Generation: The functional complementation of the luciferase subunits reconstitutes enzyme activity, which generates a bright bioluminescent signal in the presence of its substrate (furimazine).[10]

-

Detection: The luminescence is measured with a luminometer.

-

Analysis: A dose-response curve is generated to determine the EC50 and maximal efficacy (Emax) of this compound.

-

Functional Activity Assay (cAMP Inhibition)

This assay measures a direct consequence of Gαi/o protein activation.[6]

-

Objective: To determine this compound's potency (EC50) in inhibiting cAMP production.

-

Methodology:

-

Cell Line: Cells expressing the target cannabinoid receptor are used.

-

Stimulation: The cells are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate a high basal level of cAMP production.

-

Treatment: The cells are co-incubated with forskolin and varying concentrations of this compound.

-

Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured, typically using a competitive immunoassay (e.g., HTRF or ELISA).

-

Analysis: The ability of this compound to reduce the forskolin-stimulated cAMP level is quantified, and a dose-response curve is used to calculate the EC50.

-

Metabolism

The metabolism of this compound is an important factor in its overall duration of action and pharmacological profile. Studies suggest that its metabolites, formed through processes like hydroxylation and glucuronidation, predominantly interact with CB2 receptors.[3] Furthermore, it has been proposed that metabolic hydrolysis of the amide linkage in this compound could potentially release amantadine, a compound with its own distinct pharmacological activities.[1]

References

- 1. This compound (synthetic cannabinoid drug) - Wikipedia [en.wikipedia.org]

- 2. From a Designer Drug to the Discovery of Selective Cannabinoid Type 2 Receptor Agonists with Favorable Pharmacokinetic Profiles for the Treatment of Systemic Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Timeframe Analysis of Novel Synthetic Cannabinoids Effects: A Study on Behavioral Response and Endogenous Cannabinoids Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. marshall.edu [marshall.edu]

- 7. sciensano.be [sciensano.be]

- 8. researchgate.net [researchgate.net]

- 9. Activity-based detection of synthetic cannabinoid receptor agonists in plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activity-based detection of synthetic cannabinoid receptor agonists in plant materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Pharmacological Characterization of a Novel Cannabinoid Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide, commonly known as APICA (also SDB-001 or 2NE1), is a synthetic cannabinoid that has been identified as a potent agonist of the cannabinoid receptors CB1 and CB2.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, presenting key quantitative data, detailed experimental methodologies, and an exploration of its signaling pathways. This document is intended to serve as a core resource for researchers and professionals engaged in the study of synthetic cannabinoids and the development of related therapeutic or diagnostic agents.

Introduction

This compound is a synthetic cannabinoid featuring an indole core structure, distinguishing it from other adamantyl-containing synthetic cannabinoids like APINACA (AKB48), which possesses an indazole core.[1] First identified in Japan in 2012 within synthetic cannabis smoking blends, this compound has since become a compound of interest in forensic and pharmacological research due to its potent cannabimimetic effects.[1] Understanding its detailed pharmacological characteristics is crucial for predicting its physiological effects, potential for abuse, and for the development of analytical detection methods.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound at human cannabinoid receptors.

Table 1: Cannabinoid Receptor Binding Affinity and Potency of this compound

| Parameter | Receptor | Value | Reference |

| IC₅₀ | CB₁ | 175 nM | [1] |

| EC₅₀ | CB₁ | 34 nM | [1] |

| EC₅₀ | CB₂ | 29 nM | [1] |

| EC₅₀ | CB₁ | 6.89 ± 0.11 nM | [2] |

| EC₅₀ | CB₂ | 7.54 ± 0.11 nM | [2] |

IC₅₀: Half maximal inhibitory concentration. EC₅₀: Half maximal effective concentration.

Table 2: Comparative Potency of this compound

| Compound | Relative Potency | Notes | Reference |

| This compound | Less potent than JWH-018 | Based on in vivo rat studies. | [1] |

| This compound | More potent than THC | Based on in vivo rat studies. | [1] |

| This compound | Similar potency to Δ⁹-THC | Based on in vivo rat studies. | [2] |

| This compound | ~1/3 the potency of JWH-018 | Based on in vivo rat studies. | [2] |

Metabolism and Pharmacokinetics

In vivo studies have demonstrated that this compound undergoes extensive metabolism, with no unchanged parent compound typically detected in urine.[2] The primary metabolic pathways involve phase I hydroxylation reactions.

Key Metabolic Transformations:

-

Monohydroxylation: Occurs on the adamantyl ring system.[2]

-

Dihydroxylation: Occurs on the adamantyl ring system.[2]

-

Monohydroxylation: Occurs on the pentyl chain.[2]

Metabolites of this compound have been reported to predominantly interact with the CB₂ receptors.[3] The potential for metabolic hydrolysis of the amide group to release amantadine has been suggested, similar to the related compound APINACA.[1]

Currently, detailed in vivo pharmacokinetic parameters for this compound, such as its half-life, volume of distribution, and clearance in plasma, are not extensively documented in the available scientific literature.

Signaling Pathways

As a potent agonist at both CB1 and CB2 receptors, this compound is presumed to activate the canonical signaling pathways associated with these G-protein coupled receptors (GPCRs).

G-Protein Dependent Signaling

Activation of the CB1 receptor by an agonist like this compound typically leads to the activation of Gi/o proteins. This initiates a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Including the extracellular signal-regulated kinase (ERK) pathway.

β-Arrestin Mediated Signaling

In addition to G-protein signaling, GPCRs like the CB1 receptor can also signal through β-arrestin pathways. Upon agonist binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to:

-

Receptor Desensitization and Internalization: Uncoupling from G-proteins and removal of the receptor from the cell surface.

-

Scaffolding for Downstream Signaling Molecules: β-arrestins can act as scaffolds for various signaling proteins, initiating G-protein-independent signaling cascades, including the activation of ERK.

Experimental Protocols

Detailed experimental protocols for the characterization of synthetic cannabinoids are essential for reproducibility and comparison of data. The following are generalized methodologies for key assays.

Radioligand Binding Assay (for IC₅₀ Determination)

This assay measures the ability of a test compound (this compound) to displace a radiolabeled cannabinoid ligand from the CB₁ and CB₂ receptors.

-

Materials:

-

Cell membranes expressing human CB₁ or CB₂ receptors.

-

Radioligand (e.g., [³H]CP55,940).

-

Test compound (this compound) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a non-labeled agonist like WIN 55,212-2).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Incubate cell membranes with the radioligand and varying concentrations of this compound in binding buffer.

-

Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value by non-linear regression analysis of the competition binding curve.

-

cAMP Accumulation Assay (for EC₅₀ Determination)

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

-

Materials:

-

Cells expressing human CB₁ or CB₂ receptors (e.g., CHO or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (this compound) at various concentrations.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

-

Procedure:

-

Culture cells to an appropriate confluency.

-

Pre-incubate cells with varying concentrations of this compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a defined period at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

Generate a dose-response curve and calculate the EC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.

-

In Vitro Metabolism Assay

This assay identifies the metabolic fate of this compound using human liver microsomes.

-

Materials:

-

Pooled human liver microsomes (HLMs).

-

This compound.

-

NADPH regenerating system (cofactor for CYP450 enzymes).

-

Phosphate buffer (pH 7.4).

-

Acetonitrile or other organic solvent for quenching the reaction.

-

LC-MS/MS system for metabolite identification.

-

-

Procedure:

-

Pre-warm a mixture of HLMs, this compound, and phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specific time period (e.g., 60 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding a cold quenching solvent (e.g., acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to identify and characterize the metabolites formed.

-

Conclusion

N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (this compound) is a potent synthetic cannabinoid agonist at both CB₁ and CB₂ receptors. Its pharmacology is characterized by high potency, extensive metabolism primarily through hydroxylation, and the potential to activate both G-protein dependent and β-arrestin mediated signaling pathways. The data and protocols presented in this guide provide a foundational understanding of this compound's pharmacological profile, which is essential for ongoing research in the fields of forensic science, toxicology, and drug development. Further investigation into its in vivo pharmacokinetics and the specific nuances of its signaling pathways will be critical for a more complete understanding of its physiological effects.

References

APICA: A Technical Guide to Cannabinoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cannabinoid receptor binding affinity of APICA (N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide), a synthetic cannabinoid also known as SDB-001. This document summarizes key quantitative data, details common experimental protocols for assessing receptor binding, and illustrates the associated signaling pathways.

Core Concepts in Cannabinoid Receptor Binding

This compound is a potent synthetic cannabinoid that acts as an agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that are integral to the endocannabinoid system. The affinity of a compound for these receptors is a critical determinant of its pharmacological activity. This is often quantified using metrics such as the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the inhibition constant (Ki).

Quantitative Binding Affinity Data for this compound

The following table summarizes the reported binding affinity and functional potency values for this compound at the CB1 and CB2 receptors. It is important to note the distinction between these values:

-

IC50: The concentration of a competing ligand that displaces 50% of a radiolabeled ligand from a receptor.

-

EC50: The concentration of a ligand that induces a response halfway between the baseline and maximum effect.

-

Ki: The inhibition constant for a ligand, representing its binding affinity. A lower Ki value indicates a higher binding affinity.

| Parameter | Receptor | Value (nM) | Reference |

| IC50 | CB1 | 175 | [1][3] |

| EC50 | CB1 | 34 | [1] |

| EC50 | CB2 | 29 | [1] |

| EC50 | CB1 | 6.89 ± 0.11 | [2] |

| EC50 | CB2 | 7.54 ± 0.11 | [2] |

| Ki | CB2 | 1.22 | [4] |

Experimental Protocols

The determination of cannabinoid receptor binding affinity is typically achieved through in vitro radioligand binding assays. These assays are fundamental in characterizing the interaction of novel compounds with their target receptors.

Radioligand Displacement Assay

A common method to determine the binding affinity of a test compound like this compound is the radioligand displacement assay. This competitive binding assay measures the ability of an unlabeled compound to displace a radiolabeled ligand that has a known high affinity for the cannabinoid receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells expressing the human CB1 or CB2 receptor.

-

Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope (e.g., [3H]CP-55,940 or [3H]SR141716A).

-

Test Compound: this compound (or other unlabeled ligand).

-

Incubation Buffer: Typically a Tris-HCl buffer containing BSA and divalent cations like MgCl2 and CaCl2.

-

Wash Buffer: A buffer used to separate bound and unbound radioligand.

-

Scintillation Fluid: A fluid that emits light when it interacts with the radioisotope.

-

Glass Fiber Filters: Used to separate the membranes from the incubation solution.

Procedure:

-

Incubation: Cell membranes are incubated in the presence of a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

Data Analysis:

The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the equilibrium dissociation constant of the radioligand.

Signaling Pathways

Cannabinoid receptors, upon activation by an agonist such as this compound, initiate a cascade of intracellular signaling events. As members of the Gi/o family of GPCRs, their activation primarily leads to the inhibition of adenylyl cyclase and the modulation of ion channels and other signaling pathways like the mitogen-activated protein kinase (MAPK) cascade.

Upon binding of this compound to the CB1 or CB2 receptor, the associated Gi/o protein is activated. The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). Concurrently, the Gβγ subunits can modulate other effectors, including ion channels and the MAPK signaling cascade, ultimately leading to a cellular response.

References

- 1. This compound (synthetic cannabinoid drug) - Wikipedia [en.wikipedia.org]

- 2. m.psychonautwiki.org [m.psychonautwiki.org]

- 3. alchetron.com [alchetron.com]

- 4. Timeframe Analysis of Novel Synthetic Cannabinoids Effects: A Study on Behavioral Response and Endogenous Cannabinoids Disruption - PMC [pmc.ncbi.nlm.nih.gov]

The Endocannabinoid System Effects of APICA: A Technical Guide

Foreword

This technical guide provides an in-depth analysis of the synthetic cannabinoid N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA), also known as SDB-001 or 2NE1. As a potent agonist for cannabinoid receptors, this compound has garnered significant interest within the research and drug development communities. This document summarizes the current understanding of this compound's interaction with the endocannabinoid system, presenting key quantitative data, detailed experimental methodologies, and visual representations of its presumed signaling pathways. The information contained herein is intended for researchers, scientists, and drug development professionals engaged in the study of synthetic cannabinoids and their physiological effects.

Introduction to this compound

This compound is an indole-based synthetic cannabinoid that was first identified in synthetic cannabis smoking blends in Japan in March 2012.[1] Structurally, it is related to other adamantyl-containing synthetic cannabinoids, such as APINACA (AKB48), but possesses an indole core instead of an indazole core.[1] this compound acts as a potent and full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, eliciting cannabis-like effects.[1][2] Its high affinity and efficacy at these receptors have made it a subject of extensive pharmacological and toxicological investigation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinity and functional activity of this compound at cannabinoid receptors.

Table 1: Cannabinoid Receptor Binding Affinities of this compound

| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| This compound (SDB-001) | CB1 | Radioligand Binding | - | 175 | [1] |

| This compound (SDB-001) | CB2 | Radioligand Binding | - | 176 | [3] |

Table 2: Cannabinoid Receptor Functional Activity of this compound

| Compound | Receptor | Assay Type | EC50 (nM) | Efficacy | Reference |

| This compound (SDB-001) | CB1 | FLIPR Membrane Potential | 34 | Full Agonist | [1] |

| This compound (SDB-001) | CB2 | FLIPR Membrane Potential | 29 | Full Agonist | [1] |

| This compound (SDB-001) | CB1 | - | 6.89 ± 0.11 | Full Agonist | [2] |

| This compound (SDB-001) | CB2 | - | 7.54 ± 0.11 | Full Agonist | [2] |

Inferred Signaling Pathways of this compound

As a full agonist of CB1 and CB2 receptors, this compound is presumed to activate the canonical G-protein coupled signaling pathways associated with these receptors. The primary signaling cascade involves the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the endocannabinoid system effects of this compound.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki or IC50) of this compound for cannabinoid receptors.

Detailed Methodology:

-

Membrane Preparation: Cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated in a buffer solution containing a known concentration of a radiolabeled cannabinoid receptor agonist (e.g., [3H]CP-55,940) and a range of concentrations of the unlabeled test compound (this compound).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of CB1/CB2 receptor activation.

Detailed Methodology:

-

Cell Culture: Cells expressing the target cannabinoid receptor are cultured in appropriate media.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: Adenylyl cyclase is stimulated with forskolin to increase intracellular cyclic AMP (cAMP) levels.

-

Cell Lysis: The cells are lysed to release the accumulated intracellular cAMP.

-

cAMP Quantification: The amount of cAMP in the cell lysates is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The concentration of this compound that produces a half-maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined.

In Vitro Metabolism Study

This protocol is used to identify the metabolites of this compound when exposed to human liver enzymes.[4][5]

Detailed Methodology:

-

Incubation: this compound is incubated with human liver microsomes (HLMs) in the presence of NADPH, a necessary cofactor for cytochrome P450 enzymes.[4][5]

-

Reaction Quenching: The metabolic reaction is stopped at various time points by adding a solvent like acetonitrile.

-

Sample Preparation: The samples are centrifuged to remove proteins, and the supernatant is collected for analysis.

-

LC-MS/MS Analysis: The metabolites are separated and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] This technique allows for the determination of the mass-to-charge ratio of the parent compound and its metabolites, facilitating their structural elucidation.

-

Data Interpretation: The mass spectral data is analyzed to identify the types of metabolic transformations that have occurred, such as hydroxylation, dealkylation, or glucuronidation.

Discussion

The data presented in this guide demonstrate that this compound is a potent, full agonist at both CB1 and CB2 receptors. Its high affinity and efficacy are comparable to other well-characterized synthetic cannabinoids. The primary metabolic pathway for this compound appears to be hydroxylation of the adamantyl and pentyl moieties.[4][5]

The activation of CB1 and CB2 receptors by this compound is expected to trigger downstream signaling cascades that are inhibitory to adenylyl cyclase, leading to decreased intracellular cAMP levels, and stimulatory to the MAPK/ERK pathway. These signaling events are the molecular basis for the psychoactive and physiological effects observed with this compound and other synthetic cannabinoids. Further research is warranted to fully elucidate the specific downstream targets of this compound-activated signaling and to understand the potential for biased agonism, where a ligand may preferentially activate certain signaling pathways over others.

Conclusion

This compound is a potent synthetic cannabinoid that robustly activates both CB1 and CB2 receptors. Its pharmacological profile, characterized by high affinity and full agonism, underlies its significant physiological effects. The experimental protocols and signaling pathway diagrams provided in this technical guide offer a framework for the continued investigation of this compound and other novel psychoactive substances. A thorough understanding of the molecular pharmacology of these compounds is crucial for the development of effective diagnostic and therapeutic strategies.

References

- 1. The Role of Ion Channels and Intracellular Signaling Cascades in the Inhibitory Action of WIN 55,212-2 upon Hyperexcitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cannabinoid CB1 receptor-interacting proteins: novel targets for central nervous system drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex (Journal Article) | OSTI.GOV [osti.gov]

- 4. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Investigating selectivity and bias for G protein subtypes and β-arrestins by synthetic cannabinoid receptor agonists at the cannabinoid CB1 receptor [phfscience.nz]

In Vitro Characterization of APICA (SDB-001): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

APICA, also known as SDB-001 or N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide, is a synthetic cannabinoid that acts as a potent agonist at both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing its binding affinity and functional activity. Detailed experimental protocols for key assays are provided, along with signaling pathway and workflow diagrams to facilitate a deeper understanding of its pharmacological profile.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters of this compound at human cannabinoid receptors.

Table 1: Cannabinoid Receptor Binding Affinity of this compound

| Target Receptor | Parameter | Value (nM) |

| Human CB1 | Ki | 9.0[1] |

| Human CB2 | Ki | 2.94[1] |

| Human CB1 | IC50 | 175[2] |

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. IC50: Half maximal inhibitory concentration.

Table 2: Functional Activity of this compound at Cannabinoid Receptors

| Target Receptor | Parameter | Value (nM) | Agonist Activity |

| Human CB1 | EC50 | 34[2] | Full Agonist[2] |

| Human CB2 | EC50 | 29[2] | Full Agonist[2] |

EC50: Half maximal effective concentration, a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Signaling Pathways and Experimental Workflows

Cannabinoid Receptor 1 (CB1) Signaling Pathway

Activation of the CB1 receptor by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This G-protein coupled receptor (GPCR) signaling cascade is a key mechanism underlying the pharmacological effects of cannabinoids.

Radioligand Competition Binding Assay Workflow

This workflow illustrates the principle of a competitive binding assay used to determine the binding affinity (Ki) of a test compound like this compound. A radiolabeled cannabinoid ligand with known affinity is competed for binding to the receptor by the unlabeled test compound.

cAMP Functional Assay Workflow

This diagram outlines the steps in a functional assay to measure the effect of a compound on cAMP levels. For a CB1 agonist like this compound, the expected outcome is a decrease in forskolin-stimulated cAMP production.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound for CB1 and CB2 receptors.

Objective: To determine the inhibitory constant (Ki) of this compound at human CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

-

Radiolabeled cannabinoid agonist (e.g., [3H]CP-55,940).

-

This compound (test compound).

-

Non-specific binding control (e.g., WIN 55,212-2).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding) or this compound dilution.

-

50 µL of radiolabeled ligand at a concentration near its Kd.

-

100 µL of receptor membrane preparation.

-

-

Incubation: Incubate the plates at 30°C for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol describes a general method to assess the functional activity of this compound as a CB1/CB2 receptor agonist by measuring its effect on intracellular cAMP levels.

Objective: To determine the EC50 of this compound for the inhibition of adenylyl cyclase activity.

Materials:

-

Cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

-

Cell culture medium.

-

This compound (test compound).

-

Forskolin (adenylyl cyclase activator).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white microplates.

-

Plate reader compatible with the detection kit.

Procedure:

-

Cell Seeding: Seed the cells into 384-well plates at an appropriate density and allow them to attach overnight.

-

Compound Addition: Remove the culture medium and add assay buffer containing serial dilutions of this compound. Incubate for 15-30 minutes at room temperature.

-

Stimulation: Add forskolin to all wells (except for the basal control) at a final concentration that elicits a submaximal cAMP response (e.g., EC80). Incubate for 30 minutes at room temperature.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis:

-

Normalize the data with the response to forskolin alone representing 0% inhibition and the basal level representing 100% inhibition.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the EC50 value from the resulting dose-response curve using non-linear regression.

-

Conclusion

The in vitro data clearly demonstrate that this compound is a high-affinity, potent, and full agonist at both CB1 and CB2 receptors. Its sub-nanomolar to low nanomolar binding affinities and functional potencies are consistent with its classification as a highly active synthetic cannabinoid. The provided experimental protocols offer a foundation for the further investigation and characterization of this compound and related compounds in a research and drug development setting.

References

APICA: A Technical Whitepaper on a Potent Synthetic Cannabinoid Receptor Agonist

Foreword

This document provides a comprehensive technical overview of the synthetic cannabinoid N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA), also known as SDB-001 and 2NE1. It is intended for researchers, scientists, and drug development professionals interested in the discovery, history, and pharmacological profile of this potent research compound. This guide details its synthesis, mechanism of action, and the experimental methodologies used for its characterization.

Discovery and History

This compound was first identified in 2012 by Uchiyama and colleagues in Japan as a component of illicit herbal products marketed as "synthetic cannabis".[1][2] Unlike earlier generations of synthetic cannabinoids, such as the JWH series, this compound represents a novel structural class characterized by an adamantyl group linked to an indole core via a carboxamide bridge.[1][2] Its structure is closely related to compounds described in a 2003 patent (WO 2003/035005), although this compound itself was not explicitly disclosed.[3] The emergence of this compound and its indazole analogue, APINACA (AKB48), marked a new phase in the evolution of designer drugs, necessitating the development of new analytical methods for their detection.[1][2]

Chemical Synthesis

The synthesis of this compound involves a multi-step process. While the original clandestine synthesis methods are not formally documented, a plausible and commonly cited route is based on established indole chemistry. The general procedure involves the N-alkylation of the indole nitrogen followed by amidation at the C3 position.

Experimental Protocol: Synthesis of N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (this compound)

-

N-Pentylation of Indole-3-carboxylic acid: To a solution of indole-3-carboxylic acid in a suitable aprotic solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred to allow for the formation of the corresponding sodium salt. 1-Bromopentane is then added, and the reaction is allowed to warm to room temperature and stirred until the completion of the alkylation, which can be monitored by thin-layer chromatography (TLC).

-

Amide Coupling: The resulting N-pentyl-indole-3-carboxylic acid is then coupled with 1-adamantanamine. This is typically achieved using a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature until completion.

-

Work-up and Purification: The reaction is quenched with water, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as a solid.

Logical Workflow for this compound Synthesis

Pharmacological Data

This compound is a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Its activity has been characterized through various in vitro assays, with the key quantitative data summarized in the table below.

| Parameter | CB1 Receptor | CB2 Receptor | Reference |

| Binding Affinity (IC50) | 175 nM | Not Reported | [3] |

| Functional Activity (EC50) | 34 nM | 29 nM | [3] |

Note: IC50 (half maximal inhibitory concentration) in this context refers to the concentration of this compound that displaces 50% of a specific radioligand in a competitive binding assay. EC50 (half maximal effective concentration) is the concentration that produces 50% of the maximal response in a functional assay.

The data indicates that this compound is a full agonist at both CB1 and CB2 receptors, with slightly higher potency at the CB2 receptor in functional assays.[3] Its binding affinity at the CB1 receptor is comparable to that of the well-known synthetic cannabinoid JWH-018.[3]

Signaling Pathways

As an agonist of the CB1 and CB2 receptors, this compound modulates intracellular signaling cascades that are typically associated with these G-protein coupled receptors (GPCRs). Both CB1 and CB2 receptors are primarily coupled to the inhibitory G-protein, Gi/o.

CB1/CB2 Receptor Signaling Cascade

Upon binding of this compound to the CB1 or CB2 receptor, the associated Gi/o protein is activated. This leads to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The βγ subunits can modulate the activity of various downstream effectors, including ion channels (e.g., activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels) and activating the mitogen-activated protein kinase (MAPK) pathway.

Experimental Protocols

The pharmacological data for this compound were generated using standard in vitro assays for cannabinoid receptor activity. Below are detailed methodologies for these key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a receptor.

Protocol:

-

Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells) are prepared.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) is used.

-

Incubation: A fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) is incubated with the receptor-containing membranes and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value.

Experimental Workflow for Radioligand Binding Assay

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.

Protocol:

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing CB1 or CB2 receptors are used.

-

Assay Buffer: The buffer typically contains GDP to ensure that G-proteins are in their inactive state.

-

Incubation: Membranes are incubated with varying concentrations of this compound in the presence of [35S]GTPγS.

-

Separation: The reaction is terminated, and membrane-bound [35S]GTPγS is separated from the unbound nucleotide by filtration.

-

Quantification: The amount of bound [35S]GTPγS is determined by scintillation counting.

-

Data Analysis: The concentration-response curve is plotted to determine the EC50 and Emax values.

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase.

Protocol:

-

Cell Culture: Whole cells expressing CB1 or CB2 receptors are used.

-

Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. They are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., ELISA) or a reporter gene assay.

-

Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its EC50 and efficacy.

In Vivo Effects

In vivo studies in rodents have shown that this compound produces a profile of effects consistent with CB1 receptor activation, often referred to as the "cannabinoid tetrad": hypolocomotion, catalepsy, analgesia, and hypothermia. These studies confirm that this compound is psychoactive and has cannabis-like effects in animals.[3]

Conclusion

This compound is a potent, full agonist of both CB1 and CB2 receptors that emerged in the early 2010s as a novel synthetic cannabinoid. Its unique chemical structure and high potency have made it a compound of significant interest to both the scientific and forensic communities. The data and protocols presented in this whitepaper provide a comprehensive technical foundation for researchers working with or investigating this compound and related compounds. Further research is warranted to fully elucidate its pharmacokinetic profile and long-term physiological effects.

References

Methodological & Application

Synthesis of N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA), a synthetic cannabinoid. The synthesis is a two-step process commencing with the N-alkylation of indole-3-carboxylic acid, followed by an amide coupling reaction with 1-adamantanamine. This protocol includes comprehensive methodologies, data presentation in tabular format for clarity, and visual representations of the synthesis workflow and a relevant biological pathway to facilitate understanding and reproducibility in a research setting.

Introduction

N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide, also known as this compound, is a compound that has been identified in forensic and toxicological studies.[1][2] It belongs to the class of synthetic cannabinoids, which are substances designed to mimic the effects of THC, the primary psychoactive component in cannabis. Structurally similar compounds, such as APINACA (containing an indazole core instead of indole), are known to be potent agonists of the cannabinoid receptors CB1 and CB2.[3][4] The protocol outlined below is based on established chemical principles for N-alkylation of indoles and amide bond formation.[5]

Data Presentation

Table 1: Reagents for the Synthesis of 1-pentyl-1H-indole-3-carboxylic acid

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalence |

| Indole-3-carboxylic acid | C₉H₇NO₂ | 161.16 | 1.00 g | 1.0 |

| Potassium Hydroxide | KOH | 56.11 | 0.69 g | 2.0 |

| 1-Bromopentane | C₅H₁₁Br | 151.04 | 1.32 mL | 2.0 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 20 mL | - |

| Hydrochloric Acid (2M) | HCl | 36.46 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Brine | - | - | As needed | - |

| Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Table 2: Reagents for the Synthesis of N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalence |

| 1-pentyl-1H-indole-3-carboxylic acid | C₁₄H₁₇NO₂ | 231.29 | 1.00 g | 1.0 |

| Thionyl Chloride | SOCl₂ | 118.97 | 0.48 mL | 1.5 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - |

| 1-Adamantanamine | C₁₀H₁₇N | 151.25 | 0.72 g | 1.1 |

| Triethylamine | C₆H₁₅N | 101.19 | 1.2 mL | 2.0 |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Brine | - | - | As needed | - |

| Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

| Hexane | C₆H₁₄ | 86.18 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

Table 3: Analytical Data for N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (this compound)

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| Yield | Variable, typically 60-80% for the final step |

| Melting Point | Not widely reported, expected to be a crystalline solid |

| ¹H NMR (CDCl₃, 400 MHz) | Peaks corresponding to adamantyl, pentyl, and indole protons |

| ¹³C NMR (CDCl₃, 100 MHz) | Peaks corresponding to adamantyl, pentyl, and indole carbons |

| Mass Spectrometry (ESI+) | m/z = 365.26 [M+H]⁺ |

Experimental Protocols

Step 1: Synthesis of 1-pentyl-1H-indole-3-carboxylic acid

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve indole-3-carboxylic acid (1.00 g, 1.0 eq.) and potassium hydroxide (0.69 g, 2.0 eq.) in dimethyl sulfoxide (DMSO) (20 mL).

-

Alkylation: Stir the mixture at room temperature for 30 minutes. Add 1-bromopentane (1.32 mL, 2.0 eq.) dropwise to the solution.

-

Reaction Monitoring: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water. Acidify the aqueous solution to pH 2-3 with 2M hydrochloric acid, which will cause the product to precipitate.

-

Purification: Filter the precipitate and wash it thoroughly with water. Recrystallize the crude product from a mixture of ethanol and water to obtain pure 1-pentyl-1H-indole-3-carboxylic acid as a solid. Dry the product under vacuum.

Step 2: Synthesis of N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (this compound)

-

Formation of Acyl Chloride: In a 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 1-pentyl-1H-indole-3-carboxylic acid (1.00 g, 1.0 eq.) in dry dichloromethane (DCM) (20 mL). Add thionyl chloride (0.48 mL, 1.5 eq.) dropwise at 0°C (ice bath).

-

Reaction Monitoring: Allow the mixture to warm to room temperature and then heat to reflux (around 40°C) for 2 hours. The formation of the acyl chloride can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Amide Coupling: Cool the reaction mixture back to 0°C. In a separate flask, dissolve 1-adamantanamine (0.72 g, 1.1 eq.) and triethylamine (1.2 mL, 2.0 eq.) in dry DCM (10 mL). Add this solution dropwise to the acyl chloride solution at 0°C.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC (3:1 hexane:ethyl acetate).

-

Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide as a solid.

Visualizations

Caption: Synthetic route for N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (this compound).

Caption: Putative signaling pathway of this compound via cannabinoid receptors.

References

- 1. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 2. Synthesis, Characterization, and Functionalization of Graphene Oxide-Based Nanoplatforms for Gene Delivery | AIChE [aiche.org]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Detection of APICA in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

APICA (N-(1-amino-1-oxobutan-2-yl)-1-pentyl-1H-indole-3-carboxamide), also known as 2NE1, is a synthetic cannabinoid that has been identified as a designer drug. Due to its potential for abuse and adverse health effects, robust and sensitive analytical methods are required for its detection in biological matrices. These application notes provide detailed protocols for the analysis of this compound and its major metabolites in urine, blood, and oral fluid using state-of-the-art analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathways of this compound

The metabolism of this compound primarily involves oxidation and N-dealkylation. In vitro studies using human liver microsomes have shown that this compound is extensively metabolized to various phase I metabolites.[1][2][3] The major metabolic pathways include:

-

Hydroxylation: Mono-, di-, and tri-hydroxylation of the adamantyl ring and the N-pentyl chain are major metabolic routes. For the detection of this compound abuse, the di- and tri-hydroxylated metabolites are considered preferred targets in urine analysis.[1][2]

-

N-dealkylation: Cleavage of the N-pentyl chain results in the formation of N-despentyl metabolites, which can be further hydroxylated.[1][2]

-

The amide bond in the this compound structure has been found to be resistant to metabolic cleavage.[1][2]

Analytical Methods and Protocols

The detection of this compound and its metabolites in biological samples is typically performed using chromatographic techniques coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound and its metabolites in biological fluids due to its high sensitivity and specificity.

Sample Preparation

-

Urine: A direct "dilute-and-shoot" approach or solid-phase extraction (SPE) can be employed. For enhanced sensitivity and to account for conjugated metabolites, an enzymatic hydrolysis step with β-glucuronidase is recommended prior to extraction.

-

Blood/Plasma: Protein precipitation with a cold organic solvent like acetonitrile or methanol is a common and effective method. Alternatively, liquid-liquid extraction (LLE) or SPE can be used for cleaner extracts.

-

Oral Fluid: Due to the lower sample volume, a simple protein precipitation step is often sufficient.

Experimental Protocol: LC-MS/MS Analysis of this compound in Human Urine

-

Sample Hydrolysis (for conjugated metabolites):

-

To 1 mL of urine, add 500 µL of acetate buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase from E. coli.

-

Incubate at 37°C for 2 hours.

-

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 5% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 2 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

-

Use a C18 reversed-phase column for chromatographic separation.

-

Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Detect the analytes using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

-

Quantitative Data (Representative Values)

The following table summarizes typical performance characteristics for an LC-MS/MS method for the analysis of this compound and its hydroxylated metabolites. Actual values may vary depending on the specific instrumentation and laboratory conditions.

| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) |

| This compound | Blood | 0.05 | 0.1 | 0.1 - 100 | 90 - 110 | < 15 |

| This compound | Urine | 0.1 | 0.25 | 0.25 - 200 | 88 - 112 | < 15 |

| This compound | Oral Fluid | 0.02 | 0.05 | 0.05 - 50 | 92 - 108 | < 15 |

| Di-hydroxy this compound | Urine | 0.2 | 0.5 | 0.5 - 250 | 85 - 115 | < 15 |

| Tri-hydroxy this compound | Urine | 0.2 | 0.5 | 0.5 - 250 | 85 - 115 | < 15 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the detection of this compound, particularly after derivatization to increase its volatility.

Sample Preparation and Derivatization

Sample preparation for GC-MS typically involves LLE or SPE, similar to LC-MS/MS. A crucial additional step is derivatization. Silylation is a common derivatization technique for compounds containing hydroxyl and amine groups.

Experimental Protocol: GC-MS Analysis of this compound in Oral Fluid

-

Sample Extraction (LLE):

-

To 0.5 mL of oral fluid, add an internal standard.

-

Add 1 mL of a suitable organic solvent (e.g., ethyl acetate).

-

Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

-

Derivatization:

-

To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 70°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the derivatized sample into the GC-MS system.

-

Use a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-